molecular formula C9H22ClN B1522902 Ethyl(3-methylhexan-2-yl)amine hydrochloride CAS No. 1305712-15-5

Ethyl(3-methylhexan-2-yl)amine hydrochloride

Cat. No. B1522902
CAS RN: 1305712-15-5
M. Wt: 179.73 g/mol
InChI Key: KXNTXPNZNSVDKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl(3-methylhexan-2-yl)amine hydrochloride, also known as EMAH, is an organic compound and an amine hydrochloride. It is a white, crystalline solid with a slightly bitter taste. EMAH is a versatile compound that has many applications in the scientific and industrial fields. It is used in the synthesis of other compounds, as a reagent in organic reactions, and as a starting material for the production of other compounds. It is also used in the pharmaceutical industry, as a preservative, and as an intermediate in the production of pharmaceuticals.

Scientific Research Applications

Bioconjugation in Aqueous Media

The compound has relevance in the study of amide formation mechanisms in aqueous media. Specifically, 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC) was used to study the reaction between carboxylic acid and amine. This research highlights EDC's reactivity with carboxyl groups at specific pH levels and its role in the formation of carboxylic anhydrides and corresponding amides in the presence of amines (Nakajima & Ikada, 1995).

Raman Spectroscopy Analysis

Ethylamine and its hydrochloride, among other methylated amines and corresponding ammonium chlorides, were studied using Raman spectroscopy. This research offers insights into the spectra generated by these compounds in water and the role of positively charged ammonium ions in these spectra, contributing to the understanding of molecular vibrations and structure (Edsall, 1937).

Antibiotic Development

The synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine is a key step in the development of premafloxacin, an antibiotic aimed at combating pathogens of veterinary importance. The detailed synthesis process, involving asymmetric Michael addition and stereoselective alkylation, showcases the compound's significance in medicinal chemistry (Fleck, Mcwhorter, DeKam & Pearlman, 2003).

Genotoxicity Control in Drug Synthesis

Ethyl(3-methylhexan-2-yl)amine hydrochloride is pertinent in understanding the formation and control of genotoxins like ethyl chloride and methyl chloride during the synthesis of amine hydrochloride salts. This knowledge is crucial for ensuring the safety and efficacy of pharmaceutical products (Yang et al., 2009).

DNA Condensation Studies

The structural effects of cobalt-amine compounds on DNA condensation have been explored, with light scattering and electron microscopy used to investigate the impact of various cobalt-amine complexes on DNA. This research provides valuable insights into the interactions and binding strengths of these complexes with DNA, highlighting the importance of electrostatic interaction and the structure of the condensing agent in DNA condensation processes (Deng & Bloomfield, 1999).

properties

IUPAC Name

N-ethyl-3-methylhexan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N.ClH/c1-5-7-8(3)9(4)10-6-2;/h8-10H,5-7H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNTXPNZNSVDKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(C)NCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl(3-methylhexan-2-yl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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